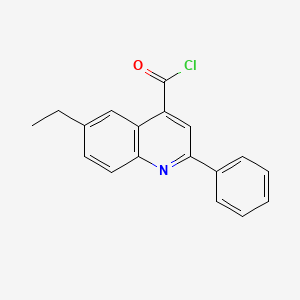

6-Ethyl-2-phenylquinoline-4-carbonyl chloride

Overview

Description

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a quinoline derivative featuring a phenyl group at position 2, an ethyl substituent at position 6, and a reactive carbonyl chloride moiety at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of amides, esters, and other derivatives through nucleophilic acyl substitution. Its structure combines aromaticity from the quinoline core with the electron-withdrawing effects of the carbonyl chloride, enhancing reactivity toward nucleophiles .

Preparation Methods

The synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride typically involves the reaction of 6-ethyl-2-phenylquinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

6-Ethyl-2-phenylquinoline+Thionyl chloride→6-Ethyl-2-phenylquinoline-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Ethyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 6-ethyl-2-phenylquinoline-4-carboxylic acid.

Reduction: It can be reduced to form 6-ethyl-2-phenylquinoline-4-methanol.

Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Ethyl-2-phenylquinoline-4-carbonyl chloride serves as a precursor for synthesizing bioactive compounds with potential therapeutic effects. It is particularly valuable in developing new drugs aimed at treating various diseases, including cancer and infectious diseases.

Case Study : Research has demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, certain derivatives have shown the ability to induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and enzyme inhibition.

Biological Research

This compound is utilized in proteomics to study protein interactions and functions. Its reactive carbonyl chloride functional group allows it to form adducts with nucleophiles, facilitating the investigation of biological mechanisms.

Data Table: Biological Activities of Quinoline Derivatives

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria like Staphylococcus aureus and E. coli |

| Anticancer | Induces apoptosis in various cancer cell lines |

| Antiviral | May inhibit viral replication by interfering with viral enzymes |

Industrial Applications

In industry, this compound is employed in the development of new materials and chemical processes, particularly in green chemistry initiatives. Its versatility allows it to be used as a building block for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight structural variations, physicochemical properties, and reactivity differences between 6-ethyl-2-phenylquinoline-4-carbonyl chloride and related compounds.

Key Observations:

Substituent Effects on Reactivity :

- Electron-Donating Groups (e.g., Ethyl, Methoxy) : Ethyl at position 6 provides mild steric shielding and electron-donating inductive effects, which may slightly reduce the electrophilicity of the carbonyl chloride compared to chloro-substituted analogs .

- Electron-Withdrawing Groups (e.g., Chloro) : Chloro at position 6 enhances the electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles like amines or alcohols .

Physical Properties: Derivatives of 2-phenylquinoline-4-carbonyl chloride exhibit high thermal stability (m.p. >200°C), a trait retained in ethyl-substituted analogs . Hydrochloride salts (e.g., pyridinyl derivatives) show improved aqueous solubility but may face stability issues in hygroscopic environments .

Methoxyphenyl substituents enhance polarity, increasing solubility in solvents like DMSO or DMF .

Biological Activity

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound features a quinoline core structure characterized by:

- An ethyl group at the 6th position.

- A phenyl group at the 2nd position.

- A carbonyl chloride functionality at the 4th position.

This structural configuration is crucial for its biological activity, as the quinoline scaffold is known for its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Activity :

- Similar compounds have shown effectiveness against a range of microorganisms, including bacteria and fungi. The quinoline derivatives are recognized for their potential as antimicrobial agents due to their ability to disrupt microbial cell functions.

-

Antiviral Activity :

- Compounds based on the 2-phenylquinoline scaffold have demonstrated antiviral effects against coronaviruses, including SARS-CoV-2. For instance, related compounds have shown EC50 values ranging from 6 to 18 μM without significant cytotoxicity . This suggests that modifications in the quinoline structure can enhance antiviral potency.

-

Anticancer Potential :

- In vitro studies have reported significant antiproliferative effects against various cancer cell lines. For example, IC50 values for different cell lines indicate potent activity:

The compound appears to induce apoptosis through mitochondrial pathways and inhibit critical signaling pathways involved in tumor growth.Cell Line IC50 (μM) Mechanism of Action MCF-7 1.87 EGFR inhibition A375 2.71 Apoptosis induction HCT116 0.39 Cell cycle arrest

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- EGFR Inhibition : The compound binds to the active site of the epidermal growth factor receptor (EGFR), preventing its phosphorylation and activation, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic factors such as p53 and caspase-9, leading to programmed cell death.

Case Studies

Several studies highlight the effectiveness of quinoline derivatives in various biological contexts:

- Antiviral Screening : A study evaluated a library of compounds based on the 2-phenylquinoline scaffold for their ability to inhibit SARS-CoV-2 replication. Compounds showed promising activity with low cytotoxicity, indicating that structural modifications can yield effective antiviral agents .

- Anticancer Research : Another study focused on the antiproliferative effects of quinoline derivatives against multiple cancer cell lines, confirming their potential as anticancer agents through mechanisms involving apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-ethyl-2-phenylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves converting the corresponding carboxylic acid to the acyl chloride using reagents like oxalyl chloride (ClCO)₂ in anhydrous dichloromethane (CH₂Cl₂) under cold conditions (0–5°C). A catalytic amount of DMF is added to activate the reaction . Variations in solvent purity, temperature control, and stoichiometry of oxalyl chloride significantly affect yields. For example, incomplete removal of moisture can lead to hydrolysis side products. Pre-purification of the carboxylic acid precursor (e.g., via recrystallization) is critical to minimize impurities.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of hydrolyzed byproducts (e.g., free carboxylic acid). The carbonyl chloride proton is typically absent in ¹H NMR but detectable via ¹³C signals at ~170–175 ppm .

- HPLC-MS : To quantify purity and detect trace impurities. Lipophilicity (logP) can be estimated using reverse-phase HPLC with capacity factor (k) calculations .

- Melting Point Analysis : Compare observed mp with literature values (e.g., analogous quinoline derivatives show mp ranges of 62–64°C for chlorinated variants ).

Q. What are the stability considerations for handling this compound in experimental workflows?

- Methodological Answer : This compound is moisture-sensitive. Store under inert atmosphere (argon or nitrogen) at –20°C in sealed, desiccated containers. Reactivity with protic solvents (e.g., water, alcohols) necessitates anhydrous conditions during reactions. For long-term stability, derivatization into less reactive intermediates (e.g., esters or amides) is recommended .

Advanced Research Questions

Q. How does the electronic environment of the quinoline ring influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing quinoline ring enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines or alcohols. Substituent effects (e.g., ethyl at position 6, phenyl at position 2) can sterically hinder nucleophilic attack. Computational studies (DFT) on analogous compounds suggest that substituents alter charge distribution, affecting reaction rates. Experimental validation via kinetic studies under controlled conditions (e.g., varying nucleophile concentrations) is advised .

Q. What crystallographic data are available for structurally related quinoline-4-carbonyl chlorides, and how can they inform synthetic design?

- Methodological Answer : X-ray crystallography of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (analogous structure) reveals planar quinoline systems with dihedral angles between phenyl and quinoline rings (~15–25°), influencing packing and solubility . Such data guide solvent selection for recrystallization and predict steric interactions in downstream reactions.

Q. How can researchers resolve contradictions in reported antibacterial activity data for quinoline-4-carbonyl derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain susceptibility, concentration ranges). Standardize protocols:

- Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

- Control for compound stability in culture media (e.g., pH-dependent hydrolysis).

- Cross-reference with structurally validated analogs (e.g., 6-chloro-2-methyl variants showing activity against M. tuberculosis ).

Q. Key Research Challenges and Recommendations

- Synthetic Optimization : Screen alternative acylating agents (e.g., thionyl chloride) to improve yield .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace hydrolysis pathways in aqueous media.

- Safety Protocols : Adhere to OSHA guidelines for handling acyl chlorides, including fume hood use and PPE .

Properties

IUPAC Name |

6-ethyl-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-2-12-8-9-16-14(10-12)15(18(19)21)11-17(20-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZLWHNXIYHWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.